3-Methyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole
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Overview
Description
3-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole is a heterocyclic compound that features a fused pyran and pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole can be achieved through various methods. One common approach involves a multi-component reaction where ethyl acetoacetate, hydrazine hydrate, malononitrile, and an aldehyde are reacted in the presence of a base catalyst such as potassium tert-butoxide in methanol . This reaction can be carried out under microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing the reaction conditions to achieve high yields and purity. Techniques such as solvent-free synthesis and the use of green chemistry principles, including the use of benign catalysts and energy-efficient methods like microwave and ultrasound-assisted synthesis, are employed .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrano derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the fused ring system .
Major Products
The major products formed from these reactions include oxo derivatives, dihydropyrano derivatives, and various substituted pyrano[4,3-c]pyrazoles .
Scientific Research Applications
3-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, such as human Chk1 kinase, by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[4,3-c]pyrazoles and their derivatives, such as dihydropyrano[2,3-c]pyrazoles and pyrano[2,3-c]pyrazoles .
Uniqueness
What sets 3-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole apart is its specific substitution pattern and the resulting unique biological activities. Its fused ring system provides a rigid framework that can interact with biological targets in a distinct manner compared to other similar compounds .
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C7H10N2O/c1-5-6-4-10-3-2-7(6)9-8-5/h2-4H2,1H3,(H,8,9) |
InChI Key |
MRAXWGDMQACKAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COCCC2=NN1 |
Origin of Product |
United States |
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